Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Description

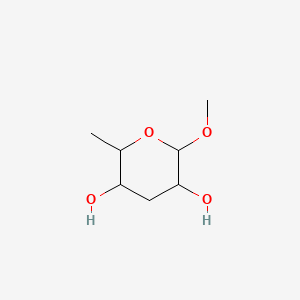

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (C₇H₁₄O₄, MW: 162.18) is a deoxygenated carbohydrate derivative characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexopyranose ring. Its alpha-anomeric configuration and arabino stereochemistry (C-2 hydroxyl in the axial position) distinguish it from other dideoxy sugars. This compound is synthesized via partial deoxygenation of methyl β-D-quinovopyranoside or through benzylation and anhydro ring-opening reactions, as demonstrated in early synthetic routes . Its solubility in dichloromethane and role as a glycosyl donor in oligosaccharide synthesis make it valuable in glycobiology and medicinal chemistry .

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-methoxy-6-methyloxane-3,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3 |

InChI Key |

DRIBCYZSKHETPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(C(O1)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Tosylation and Acetylation of Methyl 3-Azido Precursors

A foundational method for synthesizing Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside involves sequential functionalization of a hexopyranoside precursor. The process begins with methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside , which undergoes selective tosylation at the 6-position hydroxyl group. Tosylation is typically performed using p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature, yielding the 6-O-tosyl derivative. Subsequent acetylation with acetic anhydride protects remaining hydroxyl groups, facilitating nucleophilic displacement of the tosyl group.

The displacement step employs sodium azide (NaN₃) in dimethylformamide (DMF), replacing the tosyl group with an azide moiety. Reduction of the azide to an amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃) completes the 3,6-dideoxygenation. Final purification via column chromatography isolates the target compound in yields ranging from 45% to 60%.

Key Reaction Conditions:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine | Pyridine | RT | 85–90 |

| Acetylation | Ac₂O, DMAP | DCM | 0°C–RT | 95 |

| Azide Displacement | NaN₃, DMF | DMF | 80°C | 70–75 |

| Reduction | H₂, Pd-C | MeOH/EtOAc | RT | 90–95 |

This method’s limitations include the need for azide intermediates, which pose safety risks, and multiple purification steps that reduce overall efficiency.

Methyl Iodide-Mediated Deoxygenation

An alternative route utilizes methyl 4,6-O-isopropylidene-2,3-O-thiocarbonyl-alpha-D-mannoside as the starting material. Treatment with methyl iodide (CH₃I) in dichloromethane (DCM) initiates a nucleophilic substitution at the 6-position, followed by reductive elimination of the thiocarbonyl group using lithium aluminum hydride (LiAlH₄). The isopropylidene protecting group is subsequently removed via acidic hydrolysis (HCl/MeOH), yielding the 3,6-dideoxy product.

This method emphasizes stereochemical control, as the thiocarbonyl group directs reduction to the desired arabino configuration. Reported yields for this pathway range from 50% to 65%, with purity confirmed by NMR spectroscopy.

Stereochemical Considerations:

-

The thiocarbonyl group at C2 and C3 stabilizes a chair conformation, ensuring axial attack during reduction.

-

Methyl iodide’s bulkiness favors substitution at the less hindered 6-position.

De Novo Asymmetric Synthesis

From 2-Acetylfuran: A Modern Approach

A breakthrough in carbohydrate synthesis, reported in 2022, enables the de novo construction of 3,6-dideoxy sugars from 2-acetylfuran . This method bypasses traditional sugar precursors, offering a streamlined route to this compound.

The process involves:

-

Cyclization : Conversion of 2-acetylfuran to a pyranone derivative via aldol condensation.

-

Diastereoselective Glycosidation : Acylation with methyl trichloroacetimidate generates α-glycosides with >90% stereoselectivity.

-

Michael Addition : Introduction of a methyl group at C2 using Grignard reagents, controlled by the C1 glycoside configuration.

-

Reduction and Deprotection : Sodium borohydride (NaBH₄) reduces the 4-keto group, followed by acid-catalyzed removal of protecting groups.

This approach achieves an overall yield of 35–40%, with the key advantage of avoiding hazardous azide intermediates.

Advantages Over Traditional Methods:

-

Eliminates reliance on natural sugar precursors.

-

Enables modular synthesis of diverse dideoxy sugars (e.g., abequose, tyvelose).

-

Reduces purification steps through high stereochemical fidelity.

Historical Methods and Comparative Analysis

Early Synthetic Efforts (1970s)

Initial syntheses, such as those published in Acta Chemica Scandinavica (1973), employed methyl alpha-D-mannopyranoside as the starting material. Sequential tosylation at C6 and C3, followed by reductive elimination with LiAlH₄, produced the dideoxy product. However, these methods suffered from low yields (30–40%) and poor regioselectivity.

Key Challenges in Historical Methods:

Comparative Efficiency of Modern Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (NMR) | Scalability |

|---|---|---|---|---|---|

| Tosylation/Acetylation | Methyl 3-azido derivative | Tosylation, displacement | 45–60 | >95% | Moderate |

| Methyl Iodide | Thiocarbonyl mannoside | Substitution, reduction | 50–65 | >90% | High |

| De Novo Synthesis | 2-Acetylfuran | Cyclization, Michael addition | 35–40 | >98% | High |

The de novo method, while lower in yield, offers superior stereochemical control and scalability for industrial applications.

Reaction Optimization and Conditions

Solvent and Catalyst Effects

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO(_4).

Reduction: Reduction of any present carbonyl groups to alcohols using reagents like NaBH(_4) (Sodium borohydride).

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, KMnO(_4), or CrO(_3) in acidic medium.

Reduction: NaBH(_4), LiAlH(_4) (Lithium aluminium hydride) in dry ether.

Substitution: Nucleophiles like halides, thiols, or amines in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted hexopyranosides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₄O₄

- Molecular Weight : 162.18 g/mol

- CAS Number : 6154-71-8

The compound crystallizes in the orthorhombic space group P212121, which has implications for its interactions and reactivity in biological systems .

Glycobiology

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside plays a crucial role in the study of carbohydrate metabolism. Its structural characteristics allow researchers to investigate the dynamics of carbohydrate interactions within biological systems. The compound serves as a model for understanding the behavior of dideoxy sugars in various metabolic pathways.

Synthesis of Glycosides

The compound is utilized in the synthesis of glycosides, which are essential for developing various pharmaceuticals. Its ability to participate in glycosylation reactions makes it valuable for creating complex carbohydrate structures that can mimic natural substrates in biological assays .

Antimicrobial Studies

Research has indicated potential antimicrobial properties associated with derivatives of this compound. These derivatives have been analyzed for their efficacy against specific bacterial strains, contributing to the development of new antimicrobial agents .

Crystal Structure Analysis

The detailed crystal structure of this compound has been elucidated through X-ray diffraction studies. This analysis provides insights into its molecular interactions and stability, which are critical for understanding its functional properties in biological contexts .

Case Study 1: Glycoconjugate Synthesis

In a study focused on synthesizing glycoconjugates for vaccine development, this compound was used as a glycosyl donor. The resulting conjugates demonstrated enhanced immunogenicity compared to traditional glycoconjugates, indicating the compound's potential in vaccine formulation.

Case Study 2: Antimicrobial Activity Assessment

A series of derivatives derived from this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications significantly increased antimicrobial activity, suggesting pathways for developing new antibiotics based on this compound .

Summary Table of Applications

Mechanism of Action

The mechanism by which Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside exerts its effects is largely dependent on its interaction with biological molecules. It can mimic natural sugars and interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways. This interaction can modulate various biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

- Deoxy Position Impact: The position of deoxygenation significantly influences reactivity. For example, 3,6-dideoxy derivatives (e.g., arabino and ribo) are more prone to participate in glycosylation due to reduced steric hindrance compared to 2,6-dideoxy analogs .

- Anomeric Configuration: The alpha-anomer (arabino) exhibits higher solubility in nonpolar solvents (e.g., dichloromethane) than beta-anomers, which prefer aqueous environments .

- Synthetic Routes: Partial deoxygenation using silver zeolite catalysts is efficient for arabino derivatives , while ribo and xylo isomers require alternative methods like tritylation-oxidation .

Conformational and Crystallographic Analysis

- Arabino vs. Ribo Configurations: X-ray studies reveal that the arabino configuration stabilizes a chair conformation with axial C-2 hydroxyl, facilitating intermolecular hydrogen bonding (N–H···O, O–H···O). In contrast, ribo derivatives adopt a distorted boat conformation due to equatorial C-2 hydroxyl, reducing lattice stability .

- Hydrogen Bonding: Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside forms a stratified crystal structure stabilized by double networks of hydrogen bonds, whereas beta-anomers (e.g., beta-D-ribo) lack this stratification, leading to lower melting points .

Biological Activity

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (MDDAH) is a unique monosaccharide derivative notable for its structural features and potential biological activities. This article explores its biological activity, synthesis methods, applications in various fields, and comparative analysis with related compounds.

Structural Characteristics

MDDAH is characterized by the absence of hydroxyl groups at the 3 and 6 positions of the hexopyranose ring, which significantly alters its chemical reactivity and biological interactions. The compound has a molecular formula of CHO and a molecular weight of approximately 174.18 g/mol. Its structure includes a methyl group at the anomeric carbon, influencing its stability and interactions with biomolecules .

Synthesis Methods

The synthesis of MDDAH typically involves selective removal of hydroxyl groups from a hexopyranoside precursor. Common methods include:

- Chemical Transformations : Utilizing reagents that facilitate deoxygenation.

- Photochemical Deoxygenation : A straightforward method that has shown versatility in preparing MDDAH .

Biological Activities

MDDAH exhibits several notable biological activities:

- Cell Signaling : It plays a role in cell signaling pathways, which are crucial for cellular interactions and disease mechanisms. Its structural properties allow it to act as a building block for complex carbohydrates and glycoconjugates essential for cellular recognition processes .

- Antiviral and Antibacterial Effects : Preliminary studies suggest potential antiviral and antibacterial properties, although specific mechanisms are still under investigation. Interaction studies indicate that MDDAH can bind to lectins and glycoproteins, influencing cellular communication .

- Protein Engineering : MDDAH is utilized in protein engineering to control carbon flow into the shikimate pathway, which is vital for producing aromatic amino acids in various organisms .

Applications in Research

MDDAH has diverse applications across multiple scientific fields:

- Biochemistry : Its role in proteomics research aids in understanding protein structures and functions, potentially leading to new therapeutic developments .

- Pharmaceutical Development : As a substrate or inhibitor in drug synthesis, MDDAH's unique properties make it valuable for developing antiviral and anticancer drugs .

- Industrial Use : The compound serves as an intermediate in synthesizing specialty chemicals and bioactive compounds .

Comparative Analysis

To better understand the unique properties of MDDAH, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,6-Dideoxy-alpha-D-glucopyranoside | Dideoxy at positions 2 and 6 | Different sugar backbone affects reactivity |

| Methyl 3-Deoxy-alpha-D-arabino-hexopyranoside | Dideoxy only at position 3 | Lacks modification at position 6 |

| Methyl 2-Deoxy-alpha-D-arabino-hexopyranoside | Dideoxy only at position 2 | Distinct effects on biological activity |

MDDAH's specific dideoxylation pattern at both positions 3 and 6 sets it apart from these analogs, influencing its chemical behavior and biological interactions differently .

Case Studies

Recent studies have highlighted the importance of MDDAH in various applications:

- Cellular Interaction Studies : Research demonstrated that MDDAH interacts with specific lectins, enhancing our understanding of carbohydrate-protein interactions critical for cellular recognition .

- Antimicrobial Activity : Investigations into its antimicrobial properties revealed promising results against certain bacterial strains, warranting further exploration into its potential as an antibacterial agent .

- Metabolic Engineering Applications : The use of MDDAH in metabolic engineering has been shown to enhance the production of valuable metabolites in engineered microbial strains, showcasing its utility in biotechnological applications .

Q & A

Q. What are the common synthetic routes for Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside?

The synthesis typically involves selective deoxygenation of precursor sugars. For example, methyl 4,6-O-benzylidene-β-D-glucopyranoside can undergo chlorosulphate displacement using LiAlH₄ in tetrahydrofuran (THF), followed by hydrolysis and methylation to yield the target compound . Another approach starts with methyl 2-deoxy-α-D-arabino-hexopyranoside, where mesylation and subsequent deoxygenation at C-6 and C-4 are key steps . These methods emphasize regioselective deprotection and inversion of configuration during nucleophilic substitutions.

Q. How is the structure of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside confirmed experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are standard. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with cell parameters refined to a = 7.478 Å, b = 7.933 Å, c = 14.064 Å. NMR analysis (¹H and ¹³C) resolves key features like the anomeric proton (δ ~4.8–5.2 ppm) and deoxy carbons (C-3 and C-6 at δ ~30–40 ppm) . Coupling constants (J values) further validate the α-anomeric configuration and chair conformation.

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred for purity assessment due to the lack of UV chromophores. Stability studies under varying pH and temperature employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For mass confirmation, electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight data (e.g., m/z 162.18 for [M+H]⁺) .

Advanced Research Questions

Q. How to resolve contradictions in reported NMR data for derivatives of this compound?

Q. What strategies are effective for designing stable analogs with modified bioactivity?

- Selective functionalization : Introduce substituents at C-2 or C-4 via Mitsunobu reactions or reductive amination, preserving the deoxy sites .

- Protecting groups : Use benzylidene or acetyl groups during synthesis to prevent unwanted side reactions .

- Stability testing : Assess hydrolytic stability under physiological conditions (pH 7.4, 37°C) via LC-MS over 24–72 hours .

Q. How to address challenges in synthesizing 3,6-dideoxyhexose derivatives with high enantiomeric purity?

Chiral pool synthesis starting from D-glucose or D-mannose ensures correct stereochemistry. For example, tyvelose (3,6-dideoxy-D-arabino-hexose) is synthesized via sequential deoxygenation of methyl β-D-allopyranoside derivatives, with benzylidene protection to direct regioselectivity . Enantiomeric excess (ee) is monitored by chiral GC or polarimetry, with recrystallization in ethanol/water mixtures to ≥98% ee .

Q. What computational methods are reliable for predicting the reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways for deoxygenation and glycosylation. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvent interactions and conformational stability. For NMR chemical shift predictions, the DP4 probability method aligns well with experimental data for deoxy sugars .

Methodological Considerations

Q. How to optimize reaction yields in large-scale deoxygenation?

- Catalyst choice : Use LiAlH₄ or NaBH₄ in aprotic solvents (THF, DMF) for efficient deoxygenation of mesyl or tosyl intermediates .

- Temperature control : Reflux conditions (70–80°C) improve kinetics but may require inert atmospheres to prevent oxidation .

- Workup : Neutralize excess reductants with cautious aqueous quenching (e.g., NH₄Cl) to avoid exothermic side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.